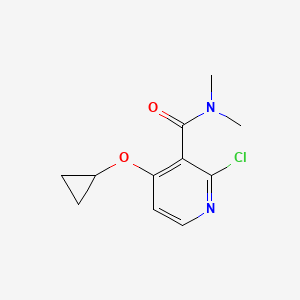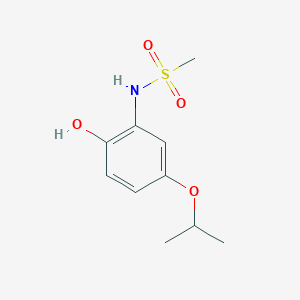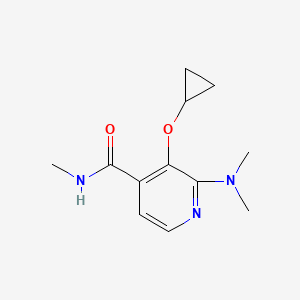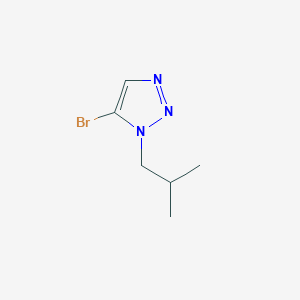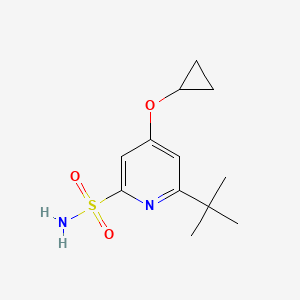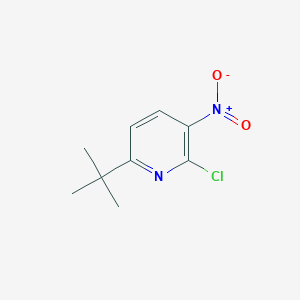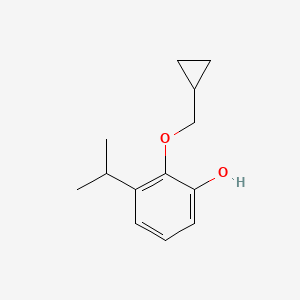
2-(Cyclopropylmethoxy)-3-isopropylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclopropylmethoxy)-3-isopropylphenol is an organic compound that belongs to the class of phenols. This compound is characterized by the presence of a cyclopropylmethoxy group and an isopropyl group attached to a phenol ring. Phenolic compounds are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethoxy)-3-isopropylphenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phenol, cyclopropylmethanol, and isopropyl bromide.
Etherification: The first step involves the etherification of phenol with cyclopropylmethanol in the presence of a base such as sodium hydride or potassium carbonate. This reaction forms 2-(Cyclopropylmethoxy)phenol.
Alkylation: The next step is the alkylation of 2-(Cyclopropylmethoxy)phenol with isopropyl bromide in the presence of a strong base like sodium hydride. This step introduces the isopropyl group to the phenol ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-(Cyclopropylmethoxy)-3-isopropylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenol ring.
Esterification: The phenolic group can react with carboxylic acids or acid chlorides to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Esterification: Acid chlorides or anhydrides in the presence of a base like pyridine are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while esterification can produce phenolic esters.
科学的研究の応用
2-(Cyclopropylmethoxy)-3-isopropylphenol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s phenolic structure makes it a candidate for studying antioxidant properties and interactions with biological systems.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial activities, is ongoing.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-(Cyclopropylmethoxy)-3-isopropylphenol involves its interaction with molecular targets such as enzymes or receptors. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. For example, its antioxidant properties may involve scavenging free radicals and protecting cells from oxidative damage.
類似化合物との比較
Similar Compounds
2-(Cyclopropylmethoxy)phenol: Lacks the isopropyl group, which may affect its biological activity and chemical properties.
3-Isopropylphenol: Lacks the cyclopropylmethoxy group, resulting in different reactivity and applications.
2-Methoxy-3-isopropylphenol: Similar structure but with a methoxy group instead of a cyclopropylmethoxy group.
Uniqueness
2-(Cyclopropylmethoxy)-3-isopropylphenol is unique due to the presence of both cyclopropylmethoxy and isopropyl groups on the phenol ring
特性
分子式 |
C13H18O2 |
|---|---|
分子量 |
206.28 g/mol |
IUPAC名 |
2-(cyclopropylmethoxy)-3-propan-2-ylphenol |
InChI |
InChI=1S/C13H18O2/c1-9(2)11-4-3-5-12(14)13(11)15-8-10-6-7-10/h3-5,9-10,14H,6-8H2,1-2H3 |
InChIキー |
JPXFTAFSAFYOJI-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C(=CC=C1)O)OCC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


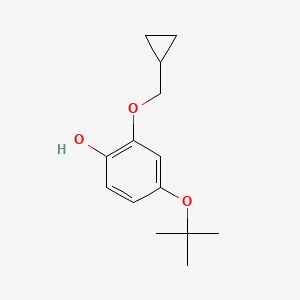

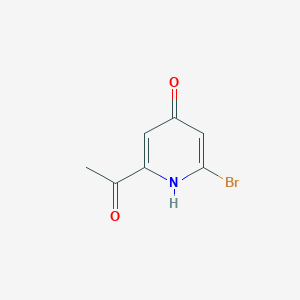
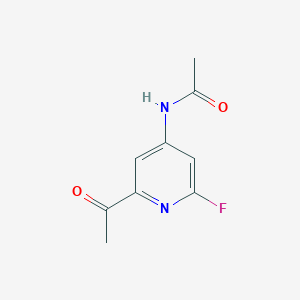
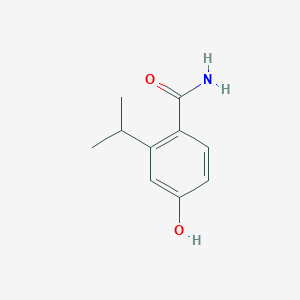
![Lithium 1-(5-hydroxypyraZin-2-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B14845615.png)
